

A Comparative ^{13}C NMR Spectral Analysis of Ethyl 5-chloroindole-2-carboxylate

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Compound of Interest

Compound Name: *Ethyl 5-chloroindole-2-carboxylate*

Cat. No.: *B556502*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **Ethyl 5-chloroindole-2-carboxylate**, a key intermediate in the synthesis of various biologically active compounds. This document is intended to aid researchers in the structural elucidation and quality control of this and related indole derivatives. For comparative purposes, the spectral data of the closely related compound, Ethyl 5-iodo-1H-indole-3-carboxylate, is presented alongside, highlighting the influence of the halogen substituent on the chemical shifts of the indole scaffold.

Chemical Structure and Carbon Numbering

The chemical structure of **Ethyl 5-chloroindole-2-carboxylate** is depicted below, with each carbon atom numbered to facilitate the assignment of ^{13}C NMR signals.

Structure of **Ethyl 5-chloroindole-2-carboxylate** with carbon numbering.

Comparative ^{13}C NMR Data

The following table summarizes the experimental ^{13}C NMR chemical shifts (δ) in parts per million (ppm) for **Ethyl 5-chloroindole-2-carboxylate** and a comparative indole derivative. The data for **Ethyl 5-chloroindole-2-carboxylate** is based on spectral information available in public databases, while the data for the comparative compound is sourced from peer-reviewed literature.

Carbon Atom	Ethyl 5-chloroindole-2-carboxylate (Predicted, ppm)	Ethyl 5-iodo-1H-indole-3-carboxylate (Experimental, ppm)
C2	~128	106.0
C3	~103	133.2
C3a	~129	128.2
C4	~122	128.9
C5	~125	85.8
C6	~121	130.5
C7	~113	114.9
C7a	~135	135.6
C=O	~161	164.1
-OCH ₂ -	~61	59.3
-CH ₃	~14	14.5

Note: The chemical shifts for **Ethyl 5-chloroindole-2-carboxylate** are estimated based on typical values for substituted indoles and publicly available spectral data previews. The experimental data for Ethyl 5-iodo-1H-indole-3-carboxylate is provided for comparative purposes to illustrate the effect of a halogen substituent at the C5 position.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general protocol for the acquisition of a ¹³C NMR spectrum of a small organic molecule like **Ethyl 5-chloroindole-2-carboxylate**.

1. Sample Preparation:

- Sample Weighing: Accurately weigh approximately 20-50 mg of the solid sample.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide

(DMSO-d₆), or deuterated acetone (acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

- **Dissolution:** Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure there are no solid particles in the solution.
- **Internal Standard:** An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.
- **Tuning and Matching:** The probe is tuned to the ¹³C frequency to ensure optimal signal detection.
- **Locking:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.
- **Shimming:** The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse sequence with proton decoupling is typically used.
 - **Acquisition Time:** The time for which the signal is recorded (typically 1-2 seconds).
 - **Relaxation Delay:** A delay between pulses to allow the nuclei to return to their equilibrium state (typically 1-5 seconds).
 - **Number of Scans:** Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise

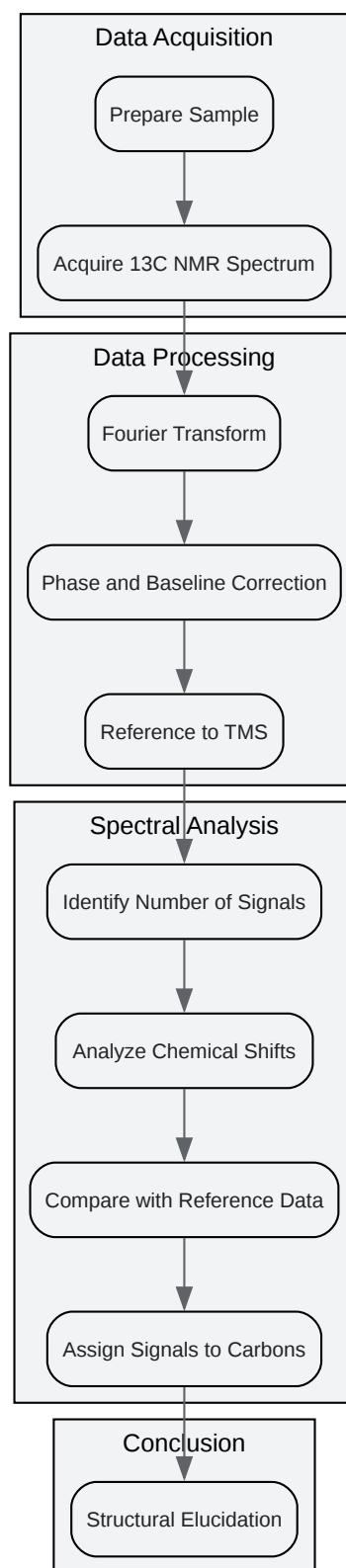
ratio.

- Data Processing:

- Fourier Transform: The acquired time-domain signal (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the ^{13}C NMR data.



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Workflow for 13C NMR spectral analysis.

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